molecular formula C16H9F3N2O4 B2600645 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 868152-91-4

5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2600645
CAS No.: 868152-91-4
M. Wt: 350.253
InChI Key: VEDHQUVMIKTPKP-UHFFFAOYSA-N
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Description

5-Nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a nitro group at the 5-position of the benzofuran core and a 3-(trifluoromethyl)phenyl carboxamide substituent. The compound’s molecular formula is C₁₆H₁₀F₃N₂O₃, with a molecular weight of 350.26 g/mol . Its synthesis involves coupling 5-nitrobenzofuran-2-carboxylic acid with 3-(trifluoromethyl)aniline, followed by purification via column chromatography (73% yield) . Nuclear magnetic resonance (NMR) data (e.g., δ 7.75 ppm for aromatic protons) and mass spectrometry (LRMS m/z 261.01 [M-H]⁻) confirm its structural integrity . Preliminary studies highlight its potent trypanocidal activity, positioning it as a candidate for parasitic disease research .

Properties

IUPAC Name

5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O4/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)14-7-9-6-12(21(23)24)4-5-13(9)25-14/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDHQUVMIKTPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Amidation: The final step involves the reaction of the nitrobenzofuran intermediate with 3-(trifluoromethyl)aniline under conditions that facilitate the formation of the carboxamide bond, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form corresponding amines under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The trifluoromethylphenyl group can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium on carbon.

    Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling, and alkenes for Heck reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Aromatics: From electrophilic aromatic substitution.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that can interact with biological targets. It may be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the bioactivity associated with nitroaromatic and benzofuran derivatives.

Industry

In the materials science industry, derivatives of this compound could be used in the development of advanced polymers, dyes, and electronic materials due to the presence of the trifluoromethyl group, which imparts unique electronic properties.

Mechanism of Action

The biological activity of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is likely mediated through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzofuran core and trifluoromethylphenyl group can bind to proteins or nucleic acids, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The trifluoromethylphenyl and nitro groups in the target compound are critical for its bioactivity. Comparisons with structurally related benzofuran/furan derivatives reveal how substituent modifications influence pharmacological and physicochemical properties:

Compound Name Substituents Molecular Formula Key Findings Reference
5-Nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 5-nitrobenzofuran core; 3-(trifluoromethyl)phenylamide C₁₆H₁₀F₃N₂O₃ 73% synthesis yield; trypanocidal activity via unknown mechanism .
3-(5-Chloro-2-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide Additional 5-chloro-2-nitrobenzamido; 4-(trifluoromethoxy)phenyl C₂₃H₁₃ClF₃N₃O₆ Higher molecular weight (567.82 g/mol); potential enhanced lipophilicity due to trifluoromethoxy group .
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran core; 4-fluorophenyl; dimethylaminopropyl C₂₁H₂₃FN₂O₂ Focus on impurity profiling (e.g., controlled synthesis byproducts); no direct activity data .
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxypropanamide Sulfonyl and cyano substituents C₁₇H₁₁F₄N₂O₃S Listed as a process impurity; highlights stability challenges in trifluoromethylphenyl derivatives .

Pharmacological Implications

  • Trypanocidal Specificity: The nitro group in the target compound likely enhances redox cycling, a mechanism common in nitroaromatic antiparasitics .

Biological Activity

5-Nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

  • Chemical Formula : C16H12F3N2O3
  • Molecular Weight : 350.27 g/mol
  • CAS Number : Not specifically listed in the results, but can be derived from the molecular structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with a benzofuran core exhibit significant antiproliferative activity against various cancer cell lines.

Case Study Findings

  • In vitro Studies :
    • A study demonstrated that benzofuran derivatives could inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 μM depending on the substituents on the benzofuran ring .
    • The introduction of electron-withdrawing groups, such as trifluoromethyl, significantly enhanced the anticancer activity compared to unsubstituted derivatives.
  • Mechanism of Action :
    • The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of the NF-κB signaling pathway, which is crucial in cancer cell survival .

Anti-inflammatory Activity

Inflammation plays a key role in various diseases, including cancer and neurodegenerative disorders. The anti-inflammatory potential of this compound has been explored in several studies.

Research Findings

  • Inhibition of Pro-inflammatory Cytokines :
    • The compound exhibited a dose-dependent reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages at concentrations as low as 5 μM .
  • Mechanistic Insights :
    • It was observed that the anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway and decreased reactive oxygen species (ROS) generation, leading to reduced oxidative stress in cells .

Neuroprotective Effects

Neurodegenerative diseases are characterized by inflammation and oxidative stress. Recent studies suggest that this compound may offer neuroprotective benefits.

Findings from Neuroprotection Studies

  • Cell Viability Assays :
    • In SH-SY5Y neuronal cells exposed to oxidative stress (H2O2), treatment with the compound improved cell viability significantly compared to untreated controls, indicating protective effects against oxidative damage .
  • Mechanisms Underlying Neuroprotection :
    • The compound's ability to chelate metal ions (e.g., Cu²⁺) and inhibit Aβ aggregation suggests a multifaceted approach to mitigating neurotoxicity associated with Alzheimer's disease .

Summary Table of Biological Activities

Biological ActivityAssessed ModelIC50 ValueMechanism of Action
AnticancerMCF-7 Cell Line10–20 μMInduction of apoptosis via caspase activation
Anti-inflammatoryLPS-stimulated Macrophages5 μMInhibition of NF-κB signaling
NeuroprotectiveSH-SY5Y Neuronal CellsNot specifiedROS reduction and metal ion chelation

Q & A

Q. What green chemistry principles apply to large-scale synthesis?

  • Optimization :
  • Solvent Replacement : Use ethanol (non-toxic, renewable) instead of DCM for amidation.
  • Catalysis : Employ recyclable Amberlyst-15 for nitration to reduce waste .

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